![molecular formula C10H9F2N3OS B1360967 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 870540-34-4](/img/structure/B1360967.png)
5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is an organic molecule that contains several functional groups, including a difluoromethoxy group, a phenyl group, a methyl group, a 1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, a common heterocyclic structure, would likely play a significant role in its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiol group could undergo oxidation reactions, and the 1,2,4-triazole ring could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Electrochemical Studies
Studies have shown that triazole derivatives, including 1,2,4-triazole compounds, are significant in electrochemical research. For instance, Fotouhi et al. (2002) conducted an electrochemical study on different thiotriazoles, demonstrating their redox behavior and oxidation mechanisms, which could be applicable to similar compounds like 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (Fotouhi, Hajilari, & Heravi, 2002).
Synthesis and Chemical Properties
Research on the synthesis of triazole derivatives has been extensive. Singh and Kandel (2013) synthesized a basic nucleus similar to our compound of interest, highlighting the importance of such compounds in the development of new chemical entities (Singh & Kandel, 2013).
Antimicrobial Activities
Triazole derivatives have been explored for their antimicrobial properties. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, indicating potential applications for 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol in similar fields (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Corrosion Inhibition
Research has been conducted on triazole derivatives as corrosion inhibitors. Yadav et al. (2013) studied benzimidazole derivatives, which share structural similarities with triazoles, in their role as corrosion inhibitors for mild steel (Yadav, Behera, Kumar, & Sinha, 2013). This suggests potential applications for 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol in corrosion studies.
Electronic Characteristics and Reactivity
Studies on the electronic characteristics and reactivity of similar triazole compounds indicate potential research applications for 5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol. Odyntsova (2016) explored the UV absorption spectra of similar molecules, providing insight into their electronic properties and potential chemical reactivity (Odyntsova, 2016).
Antitumor and Antioxidant Activities
Behalo et al. (2017) synthesized triazole derivatives and evaluated their antitumor and antioxidant activities, demonstrating another potential application area for our compound of interest (Behalo, Amine, & Fouda, 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound “5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is currently unknown. The compound contains a difluoromethoxyphenyl group, which is a common motif in many bioactive compounds . .
Mode of Action
The presence of the difluoromethoxyphenyl group suggests that it may interact with its targets through the formation of hydrogen bonds or dipole-dipole interactions . .
Biochemical Pathways
Without specific research on this compound, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s structure suggests potential bioactivity, but the exact pathways it might influence are currently unknown .
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it may have potential bioactivity, but without specific studies, it’s difficult to describe the exact effects of its action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific studies on this compound, it’s challenging to discuss how these factors might influence its action .
Propiedades
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3OS/c1-15-8(13-14-10(15)17)6-2-4-7(5-3-6)16-9(11)12/h2-5,9H,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIJEYMLXXKMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




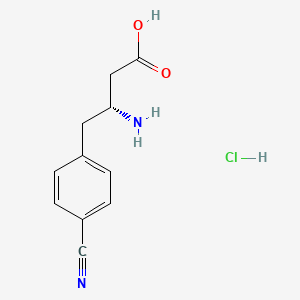
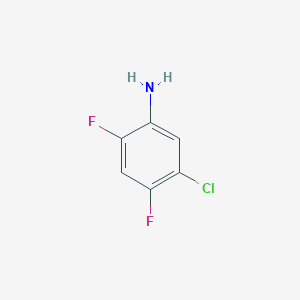
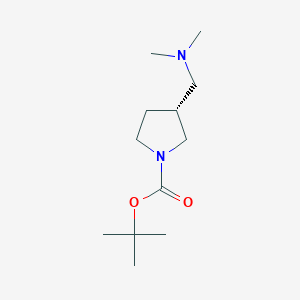

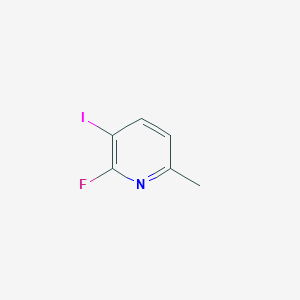
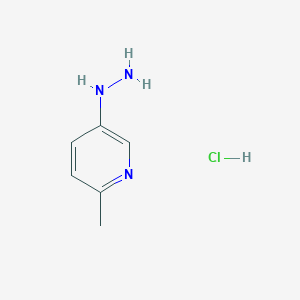

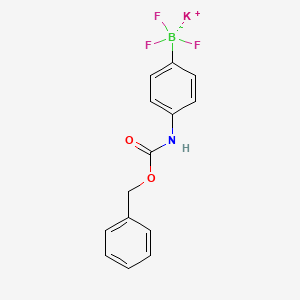
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)